

# GSK8175: An Investigational Hepatitis C Virus Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK8175   |           |
| Cat. No.:            | B15563726 | Get Quote |

**GSK8175** is a second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Developed by GlaxoSmithKline, this investigational drug was designed to offer an improved pharmacokinetic profile over its predecessor, GSK5852.[1][2] Clinical studies have indicated that **GSK8175** can cause a robust decrease in viral RNA levels in patients infected with HCV.[1][2]

While detailed quantitative results from the clinical trials of **GSK8175** are not publicly available, this guide provides a comparative overview based on existing information and the broader context of HCV NS5B inhibitors.

## Comparison with Predecessor and Other Antivirals

**GSK8175** was developed to address the metabolic liabilities of GSK5852, which had a short plasma half-life of approximately 5 hours in humans.[1][2] In contrast, clinical studies of **GSK8175** have demonstrated a significantly longer half-life of 60–63 hours, a desirable characteristic for patient dosing and sustained viral suppression.[1][2]

Due to the limited public data on **GSK8175**'s clinical trial outcomes, a direct quantitative comparison with other approved HCV drugs, such as sofosbuvir (a nucleotide NS5B inhibitor), is not possible. The standard measure of efficacy in HCV clinical trials is the Sustained Virologic Response (SVR), the absence of detectable HCV RNA 12 or 24 weeks after the end of treatment. While it is stated that **GSK8175** leads to a "robust decrease in viral RNA levels," specific SVR rates from its clinical trials have not been published in the available resources.





## **Mechanism of Action: Targeting HCV Replication**

**GSK8175** functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This enzyme is critical for the replication of the viral genome. By binding to an allosteric site on the NS5B enzyme, **GSK8175** induces a conformational change that ultimately blocks its ability to synthesize new viral RNA. This mechanism is distinct from that of nucleoside/nucleotide inhibitors, which act as chain terminators during RNA synthesis.



Click to download full resolution via product page



Mechanism of action for **GSK8175**, an NS5B polymerase inhibitor.

## **Experimental Protocols**

Detailed experimental protocols for the clinical trials of **GSK8175** are not available in the public domain. Clinical trial protocols are typically found on trial registries such as ClinicalTrials.gov; however, a specific registration number for a trial focused solely on **GSK8175** could not be identified in the available search results.

Generally, clinical trials for HCV drugs involve the following:

- Study Design: Randomized, controlled trials are common, often comparing the investigational drug to a placebo or the standard of care.
- Patient Population: Trials enroll patients with chronic HCV infection, often stratified by genotype, prior treatment experience, and the presence or absence of cirrhosis.
- Intervention: Patients receive the investigational drug at a specified dose and for a defined duration.
- Endpoints: The primary endpoint is typically the SVR rate. Secondary endpoints often include safety and tolerability, pharmacokinetic measurements, and virologic response at earlier time points.
- Monitoring: Patients are monitored for viral load at regular intervals during and after treatment. Safety is assessed through the monitoring of adverse events and laboratory tests.

# Experimental Workflow for Assessing Antiviral Efficacy

The general workflow for evaluating the efficacy of an antiviral agent like **GSK8175** in a clinical trial setting is as follows:





Click to download full resolution via product page

A generalized workflow for a clinical trial assessing antiviral efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. HCV viral load levels during treatment and speed of decline do not predict cure with interferon-free therapy | aidsmap [aidsmap.com]
- To cite this document: BenchChem. [GSK8175: An Investigational Hepatitis C Virus Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563726#assessing-the-clinical-trial-results-of-gsk8175]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing